Isohemiphloin
Overview
Description
Isohemiphloin is a flavonoid compound . It is also known by the synonyms 异半皮桉苷 . The compound is derived from plants, specifically from the Leguminosae family, and more specifically from Abrus precatorius Linn .
Molecular Structure Analysis
The molecular formula of this compound is C21H22O10 . The molecular weight is 434.39 . The structure of this compound includes flavonoids, isoflavanones, phenols, and polyphenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 434.39 and a molecular formula of C21H22O10 . The compound is a flavonoid and includes isoflavanones, phenols, and polyphenols .Scientific Research Applications
Structural Characterization : Isohemiphloin, identified as a C-β-D-glucoside, is positioned at the 8-position of the flavonoid nucleus. This structural understanding is crucial for exploring its potential applications (Hillis & Horn, 1965).
Natural Occurrence : In a study on Eucalyptus hemiphloia kino, this compound was identified along with other compounds like (+)-hemiphloin and (-)-eudesmin. This provides a natural source for this compound, which could be useful for extraction and study (Hillis & Carle, 1963).
Drug Discovery and Development : Although not directly about this compound, a paper discussing the broader context of drug discovery highlights the importance of molecular biology in identifying potential therapeutic agents. This suggests a pathway for exploring this compound in pharmaceutical applications (Drews, 2000).
Other Flavonoids and Potential Applications : A study on the branches and leaves of Abies ernestii var.salouenensis, which includes this compound, could provide insights into its potential applications, considering the broad utility of flavonoids in pharmacology (Xiao Lin-jing, 2013).
Analytical Techniques : The development of techniques like tmChem for chemical named entity recognition in biomedical texts can assist in the more efficient identification and study of compounds like this compound (Leaman, Wei, & Lu, 2015).
Health and Nutritional Monitoring : While not directly related to this compound, research on the use of isotopic tools in health and nutritional monitoring underlines the importance of innovative methods in studying the impact of various compounds, which could include flavonoids like this compound (Valencia & Iyengar, 2002).
Safety and Hazards
Safety measures for handling Isohemiphloin include ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator . It is also recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWOQSQAVBHEV-VHLXACGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347247 | |
Record name | Isohemiphloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3682-02-8 | |
Record name | Isohemiphloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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